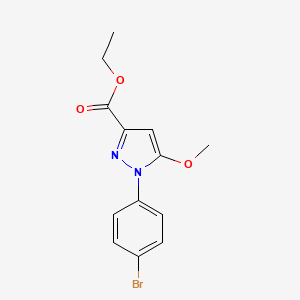

Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a 4-bromophenyl group at position 1, a methoxy substituent at position 5, and an ethyl carboxylate moiety at position 3. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . For instance, pyrazole derivatives with bromine substituents are often associated with enhanced metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula |

C13H13BrN2O3 |

|---|---|

Molecular Weight |

325.16 g/mol |

IUPAC Name |

ethyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate |

InChI |

InChI=1S/C13H13BrN2O3/c1-3-19-13(17)11-8-12(18-2)16(15-11)10-6-4-9(14)5-7-10/h4-8H,3H2,1-2H3 |

InChI Key |

ODFIDGGRTFRQNO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)OC)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 4-Bromophenylhydrazine with β-Ketoesters

A common approach involves the reaction of 4-bromophenylhydrazine hydrochloride with β-ketoesters or β-diketones bearing an ethoxycarbonyl substituent. The reaction typically proceeds under acidic conditions, often catalyzed by hydrochloric acid, in an alcoholic solvent such as ethanol. This method yields the pyrazole ring via condensation and cyclization, incorporating the 4-bromophenyl substituent at N-1 and the ester group at C-3.

Use of Trichloromethyl Enones as Precursors

Recent regiocontrolled methodologies utilize trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. In this approach, the trichloromethyl group acts as a precursor to the carboxyalkyl moiety. The reaction with arylhydrazine hydrochlorides, including 4-bromophenylhydrazine, under reflux in alcohols leads to regioselective formation of the pyrazole ring with moderate to excellent yields (37–97%). The selectivity depends on the nature of the hydrazine used, with arylhydrazine hydrochlorides favoring the 1,3-regioisomer, which corresponds to the desired substitution pattern for this compound.

Specific Preparation Method for this compound

The synthesis can be outlined in the following steps based on reported procedures and spectral data:

The methoxy group at C-5 is introduced via the starting β-ketoester or β-diketone precursor bearing the methoxy substituent, which upon cyclization forms the 5-methoxy substitution on the pyrazole ring.

Alternative Synthetic Routes and Related Compounds

Synthesis via 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid Esters

A related synthetic method involves preparing 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl esters starting from diethyl butynedioate and methylhydrazine. This multi-step process includes:

- Reaction of diethyl butynedioate with methylhydrazine at low temperature to form an intermediate pyrazole ester.

- Bromination using tribromooxyphosphorus in acetonitrile under reflux.

- Hydrolysis and further functional group transformations to yield brominated pyrazole carboxylic acid derivatives.

- Final esterification or carbamate formation steps.

While this method is for methyl-substituted analogs, it provides insight into the bromination and esterification strategies applicable to pyrazole carboxylates.

Reaction Conditions and Optimization

Analytical Characterization Data

Spectroscopic data confirm the formation and purity of this compound:

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Physicochemical Properties

The presence of the 4-bromophenyl group in the target compound is expected to increase its molecular weight and lipophilicity compared to non-halogenated analogs. For example:

- Density and Boiling Point : Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate (a structural analog) has a density of 1.4±0.1 g/cm³ and a boiling point of 390.5±32.0°C . The methoxy group in the target compound may lower its melting point compared to methyl-substituted analogs due to reduced crystallinity.

- Solubility : Methoxy groups generally improve aqueous solubility via hydrogen bonding, as seen in compounds like ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate .

Biological Activity

Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C13H13BrN2O3

- Molecular Weight : 325.16 g/mol

The compound features a pyrazole core substituted with a 4-bromophenyl group and a methoxy group, contributing to its unique biological profile. Pyrazole derivatives are known for their varied pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps. A common method includes the reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in acetonitrile, yielding high purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, it has shown significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it exhibited a reduction in inflammatory markers and pain responses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a potential role in treating inflammatory conditions .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of cell proliferation : The compound may interfere with cell cycle progression.

- Induction of apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of signaling pathways : Studies suggest it may influence key signaling pathways involved in inflammation and cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 1-(4-nitrophenyl)-5-methoxy-1H-pyrazole-3-carboxylate | C13H13N2O4 | Contains a nitrophenyl group, enhancing lipophilicity |

| Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate | C13H14BrN3O2 | Features an amino group, exhibiting different biological profiles |

| Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate | C13H14BrN2O2 | Methyl substitution alters reactivity and properties |

This compound stands out due to its combination of methoxy and brominated phenyl rings, which may enhance its biological activity compared to other derivatives.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with this compound led to a significant decrease in cell viability after 48 hours, indicating strong anticancer properties.

- Inflammatory Response Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in paw swelling compared to control groups treated with saline.

These findings underscore the potential therapeutic applications of this compound in oncology and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.